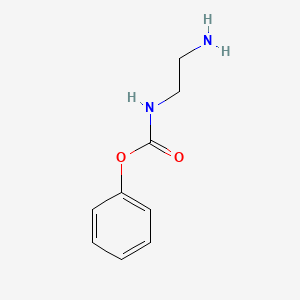

Phenyl N-(2-aminoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl N-(2-aminoethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(2-aminoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-aminoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.

Scientific Research Applications

Phenyl N-(2-aminoethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: This compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of phenyl N-(2-aminoethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s carbamate group can form stable covalent bonds with nucleophilic residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Phenyl N-(2-aminoethyl)carbamate can be compared with other carbamates such as:

tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but with a tert-butyl group instead of a phenyl group.

N-Boc-ethylenediamine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a phenyl group.

The uniqueness of this compound lies in its phenyl group, which can influence its reactivity and interactions with other molecules.

Biological Activity

Phenyl N-(2-aminoethyl)carbamate, a member of the carbamate class of compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a phenyl ring attached to a carbamate functional group (-OC(=O)N-) and an aminoethyl side chain. This structure allows for interactions with various biological targets, including enzymes and receptors.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its potential to inhibit enzymes crucial for neurotransmitter regulation, particularly acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may enhance neurotransmission and has implications for treating neurodegenerative diseases like Alzheimer's.

2. Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties. For instance, modifications of carbamate derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that related compounds accelerated apoptosis in MCF cell lines, suggesting that structural analogs could be developed for targeted cancer therapies .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Drug 1 | MCF-7 | 25.72 | Induction of apoptosis |

| Drug 2 | U87 Glioblastoma | 45.2 | PI3K/Akt pathway inhibition |

3. Antimicrobial Properties

Carbamate compounds, including this compound, have been explored for their antimicrobial activities against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria through unique mechanisms that inhibit protein synthesis .

Table 2: Antimicrobial Activity Overview

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pleuromutilin Derivative | Staphylococcus aureus | 16 μg/mL |

| Carbamate Analog | Escherichia coli | 32 μg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's structural features allow it to bind effectively with active sites on target enzymes, such as AChE.

- Receptor Modulation : Its similarity to neurotransmitters enables it to modulate receptor activity, influencing various signaling pathways.

- Induction of Apoptosis : Evidence suggests that certain analogs can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound on neuroblastoma cells, researchers found that treatment resulted in reduced cell death under oxidative stress conditions. This suggests potential applications in neurodegenerative disease therapies.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of modified carbamates showed significant tumor growth suppression in xenograft models when treated with this compound derivatives. Flow cytometry analyses indicated increased apoptosis rates compared to control groups .

Properties

CAS No. |

55468-08-1 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

phenyl N-(2-aminoethyl)carbamate |

InChI |

InChI=1S/C9H12N2O2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |

InChI Key |

LSJIJPARBUDFNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.